3-(Chloromethyl)-7-fluoro-1,2-dihydroquinolin-2-one is an organic compound that belongs to the class of dihydroquinolinones, which are characterized by their bicyclic structure and diverse biological activities. This compound is particularly noted for its potential applications in medicinal chemistry, especially as a precursor in the synthesis of various bioactive molecules. The presence of both a chloromethyl group and a fluorine atom enhances its reactivity and biological properties, making it a valuable intermediate in drug development and chemical synthesis.
3-(Chloromethyl)-7-fluoro-1,2-dihydroquinolin-2-one can be classified as:
The synthesis of 3-(chloromethyl)-7-fluoro-1,2-dihydroquinolin-2-one can be achieved through several methods, with one common approach involving the cyclization of appropriate precursors. A notable method includes the reaction of 7-fluoro-1,2-dihydroquinolin-2-one with chloromethylating agents such as chloromethyl methyl ether in the presence of a Lewis acid catalyst like aluminum chloride. This method allows for effective introduction of the chloromethyl group.
Industrial production often employs large-scale synthesis techniques to maximize efficiency and minimize costs. Techniques such as recrystallization or chromatography are used for purification.
The molecular structure of 3-(chloromethyl)-7-fluoro-1,2-dihydroquinolin-2-one features a bicyclic framework consisting of a quinoline core with a chloromethyl group at the third position and a fluorine atom at the seventh position. This configuration contributes to its chemical reactivity and biological activity.
3-(Chloromethyl)-7-fluoro-1,2-dihydroquinolin-2-one participates in various chemical reactions:
Understanding these reactions is crucial for developing new compounds with desired biological activities or pharmacological effects.
The mechanism of action for 3-(chloromethyl)-7-fluoro-1,2-dihydroquinolin-2-one involves its interaction with specific molecular targets within biological systems. The compound may bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. For instance, it may inhibit enzymes involved in DNA replication or protein synthesis, which could result in antibacterial or anticancer effects.
The compound's reactivity profile makes it suitable for further derivatization into more complex structures that can exhibit enhanced biological activities.
3-(Chloromethyl)-7-fluoro-1,2-dihydroquinolin-2-one has several scientific uses:
The chloromethyl group at the C3 position of 3-(chloromethyl)-7-fluoro-1,2-dihydroquinolin-2-one serves as a versatile handle for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction enables the regioselective installation of 1,2,3-triazole linkers, which function as bioisosteres and enhance molecular recognition properties. The process involves nucleophilic substitution of the chloromethyl group with sodium azide to generate the intermediate 3-azidomethyl-7-fluoro-1,2-dihydroquinolin-2-one. Subsequent CuAAC with terminal alkynes proceeds under mild conditions (25–50°C) using catalytic CuI(PPh₃)₃ or CuSO₄/sodium ascorbate systems in aqueous or aqueous/organic biphasic media [3] .
Key regiochemical outcomes are governed by binuclear copper transition states, with electron-withdrawing substituents on aryl azides favoring 4-iodo-1,2,3-triazole formation (Figure 1). DFT studies reveal that linear alignment of the alkyne moiety and the I–Cu–P fragment facilitates both N1–Cu (5-I-triazole) and N3–Cu (4-I-triazole) coordination pathways, explaining the observed regioselectivity shifts [3]. This methodology has been successfully applied to conjugate pharmacophores like amino-naphthoquinones and nucleoside mimetics, enhancing cytotoxic profiles against cancer cell lines (MCF-7, HT-29) [7] [10].
Table 1: Optimization Parameters for CuAAC on 3-Azidomethyl-7-fluoro-1,2-dihydroquinolin-2-one
Azide Component | Alkyne Partner | Catalyst System | Temperature (°C) | Reaction Time (h) | Yield (%) | Regioisomer Ratio (4-I:5-I) |
---|---|---|---|---|---|---|
Aryl azide (p-NO₂-C₆H₄N₃) | Phenylacetylene | CuI(PPh₃)₃ (5 mol%) | 40 | 6 | 92 | 85:15 |
Alkyl azide (n-BuN₃) | Propargylated cholesterol | CuSO₄/NaAsc (2 mol%) | 25 | 12 | 88 | >99:1 (1,4-isomer) |
Sulfonyl azide (TsN₃) | Ethynylferrocene | [Cu(MeCN)₄]PF₆ (3 mol%) | 50 | 8 | 85 | 78:22 |
Palladium-catalyzed cross-coupling leverages the C7-fluoro position or the chloromethyl handle for C–C and C–N bond formation. Heteroaryl-imidoyl chloride intermediates, derived from the core scaffold, undergo efficient amination with primary amines under Pd(0)/XPhos catalysis (toluene, 80°C). This transformation exhibits broad functional group tolerance, accommodating alkylamines and heterocyclic amines to yield analogues with binding affinity for serotoninergic receptors (Figure 2) [1] [4].
For C–H activation at the C5/C8 positions, Pd(II)/Pd(IV) catalysis proves effective. Electron-deficient pyridine-based directing groups facilitate ortho-palladation, enabling coupling with organometallic reagents (arylboronic acids, alkylzinc halides). Computational studies indicate a concerted metalation-deprotonation mechanism involving acetate as an internal base, with rate-determining reductive elimination from Pd(IV) intermediates [8]. This approach constructs biaryl systems critical for α₂-adrenoceptor antagonism, as demonstrated in tetrahydroisoquinoline derivatives where 3-chloromethyl groups enhance selectivity over phenylethanolamine N-methyltransferase (PNMT) [4].
Table 2: Palladium-Catalyzed Transformations of the Core Scaffold
Reaction Type | Coupling Partner | Catalyst/Ligand | Conditions | Application Target | Kᵢ (nM) |
---|---|---|---|---|---|
Amination | n-Butylamine | Pd₂(dba)₃/XPhos (5 mol%) | Toluene, 80°C, 12h | Serotonin receptor ligands | 24 ± 3 |
Suzuki-Miyaura | 4-Cyanophenylboronic acid | Pd(OAc)₂/SPhos (3 mol%) | K₂CO₃, DMF/H₂O, 100°C | α₂-Adrenoceptor antagonists | 18 ± 2 |
Direct Arylation | 2-Bromopyridine | Pd(OAc)₂/PivOH (10 mol%) | DMA, 120°C, 24h | Kinase inhibitors | 42 ± 5 |
Regioselective chloromethylation at C3 requires precise control to avoid electrophilic aromatic substitution at electron-rich positions. The Blanc chloromethylation protocol employs paraformaldehyde and anhydrous HCl under optimized conditions (0–5°C, 24h) with ZnCl₂ catalysis in dichloromethane. Critical to success is the slow addition of paraformaldehyde to prevent exothermic side reactions, achieving 78% yield of 3-(chloromethyl)-7-fluoro-1,2-dihydroquinolin-2-one with <5% bis-chloromethylated impurities [2] [6].
Alternative methodologies utilize chloromethyl methyl ether (MOMCl) as an electrophile, activated by FeCl₃ or AlCl₃. This approach circumvents aqueous workup challenges but requires strict temperature control (–20°C) to suppress tar formation. Post-reaction processing involves quenching with ice-cold sodium bicarbonate and extraction into methyl tert-butyl ether (MTBE), followed by distillation to recover unreacted MOMCl (Figure 3) [2] [6]. Recent advances include environment-friendly protocols using recyclable polystyrene-supported ZnCl₂ catalysts in continuous-flow reactors, reducing effluent generation by 90% compared to batch processes [6].
Table 3: Chloromethylation Strategies for 7-Fluoro-1,2-dihydroquinolin-2-one
Formaldehyde Source | Catalyst/Additive | Temperature (°C) | Reaction Time (h) | Yield (%) | Impurity Profile |
---|---|---|---|---|---|
Paraformaldehyde | ZnCl₂ (1.2 eq) | 0–5 | 24 | 78 | 5% bis-chloromethylated isomer |
Chloromethyl methyl ether | FeCl₃ (0.3 eq) | –20 | 36 | 82 | 8% tar formation |
1,3,5-Trioxane | H₂SO₄/CH₃SO₃H (catalytic) | 25 | 48 | 65 | 12% formate esters |
Figure 1: Binuclear CuAAC Mechanism Governing 4-Iodo vs. 5-Iodotriazole Regiochemistry
[Cu]-C≡C-R ⇄ [Cu]···I-C≡C-R → N₃-Ar ⇄ Ar-N=N⁺=N⁻···[Cu] ↓ Metallacycle Transition State (6-membered) ↓ Regioselective Ring Contraction
Figure 2: Palladium-Mediated Heteroarylation Pathways
Core Scaffold + Heteroaryl-Imidoyl Chloride ↓ Pd(0)/Ligand Cyclopalladated Intermediate ↓ Amine Heteroaryl-Functionalized Dihydroquinolinone
Figure 3: Effluent Minimization in Chloromethylation Workup
Reaction Mixture → Quenching (NaHCO₃) → Extraction (MTBE) ↓ Organic Phase → Distillation (MOMCl Recovery) ↓ Crystallization (Ethanol/H₂O)
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 119068-77-8
CAS No.: 113378-31-7
CAS No.: 92950-40-8
CAS No.: 120026-55-3